2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between amino acids and other organic molecules.
Hydroxylation Reactions: Introduction of hydroxyl groups to specific positions on the molecule.
Carboxylation Reactions: Addition of carboxyl groups to the molecular structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled synthesis of the compound in large quantities.
Continuous Flow Reactors: Employed for efficient and consistent production, reducing reaction times and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.
Scientific Research Applications
2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in metabolic pathways or its therapeutic effects in medicine.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An amino acid with a similar core structure but different functional groups.
Phenylalanine: Another amino acid with a similar aromatic ring but lacking hydroxyl groups.
Leucine: An amino acid with a similar aliphatic chain but different side groups.
Uniqueness
2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H30N4O6 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(23-17(26)14(21)4-2-3-9-20)18(27)22-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29) |
InChI Key |
YFQSSOAGMZGXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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